(1R)-2-amino-1-phenylethanol;hydrate
Beschreibung
(1R)-2-Amino-1-phenylethanol hydrate (CAS: 2549-14-6) is a chiral β-amino alcohol with a molecular formula of C₈H₁₁NO·H₂O and a molecular weight of 137.18 g/mol (anhydrous basis). This compound features a hydroxyl group and a primary amine on adjacent carbons, with stereochemical specificity at the C1 position (R-configuration) . Its hydrate form enhances stability and solubility in aqueous environments, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical applications. For instance, it serves as a chiral auxiliary in enantioselective reactions, such as the addition of diethylzinc to arylaldehydes .
Key synthesis methods include resolution of racemic mixtures using di-O-p-toluoyltartaric acid (yielding 62% optically pure product) and biocatalytic reductions using immobilized baker’s yeast . Its conformational flexibility is influenced by solvation: molecular dynamics simulations reveal that water mediates intramolecular interactions, stabilizing specific conformers via hydrogen-bond bridges between the hydroxyl, amine, and aromatic groups .
Eigenschaften
IUPAC Name |
(1R)-2-amino-1-phenylethanol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO.H2O/c2*9-6-8(10)7-4-2-1-3-5-7;/h2*1-5,8,10H,6,9H2;1H2/t2*8-;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVWRWOLSISVAA-QXGOIDDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O.C1=CC=C(C=C1)C(CN)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)O.C1=CC=C(C=C1)[C@H](CN)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
2.1. Enantioselective Synthesis
The compound is utilized in enantioselective synthesis processes, particularly in the production of chiral intermediates for pharmaceuticals. Researchers have developed multienzyme pathways that convert l-phenylalanine into (1R)-2-amino-1-phenylethanol with high enantiomeric purity .
Case Study: Biocatalytic Pathway Development
A study presented a biocatalytic cascade process involving several enzymes that efficiently convert l-phenylalanine into enantiomerically pure (R)-2-amino-1-phenylethanol. The process achieved yields of up to 92% with >99% enantiomeric excess, showcasing the compound's utility in green chemistry approaches .
Table 2: Enantioselective Synthesis Overview
| Step | Enzyme Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Deamination | Tyrosine ammonia lyase | >99 | >99 |
| Decarboxylation | Ferulic acid decarboxylase | 75 | >99 |
| Hydrolysis | Alcohol dehydrogenase | 81 | >99.4 |
Biochemical Applications
3.1. Role in Cell Biology
In cell biology, (1R)-2-amino-1-phenylethanol has been explored for its effects on cellular processes, including cell signaling and metabolism. Its properties as a chiral building block make it valuable for synthesizing biologically active compounds.
Case Study: Impact on Cellular Signaling
Research has indicated that (1R)-2-amino-1-phenylethanol can modulate signaling pathways within cells, potentially influencing growth and differentiation processes . This modulation is critical for developing targeted therapies in regenerative medicine.
Table 3: Biochemical Properties and Effects
| Property | Value/Description |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Biological Role | Cell signaling modulation |
| Potential Therapeutic Use | Regenerative medicine |
Vergleich Mit ähnlichen Verbindungen
Structural and Stereochemical Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Stereochemistry |
|---|---|---|---|---|
| (1R)-2-Amino-1-phenylethanol hydrate | C₈H₁₁NO·H₂O | 155.20 | β-Amino alcohol, aromatic ring, hydrate | R-configuration at C1 |
| 2-Amino-2-phenylethanol (B-series) | C₈H₁₁NO | 137.18 | α-Amino alcohol, aromatic ring | No chiral center (if geminal) |
| (1R,2S)-2-Amino-1,2-diphenylethanol | C₁₄H₁₅NO | 213.27 | Two aromatic rings, β-amino alcohol | R,S-configuration at C1/C2 |
| (R)-2-[(4-Nitrophenyl)ethylamino]-1-phenylethanol HCl | C₁₆H₁₈N₂O₃·HCl | 322.79 | Nitrophenyl substituent, hydrochloride salt | R-configuration at C1 |
Key Differences :
- Backbone Substitution: Unlike (1R)-2-amino-1-phenylethanol, 2-amino-2-phenylethanol (B-series) lacks stereochemical diversity due to geminal substitution, reducing its utility in asymmetric catalysis .
- Aromatic Complexity: (1R,2S)-2-Amino-1,2-diphenylethanol features two phenyl groups, enhancing steric bulk and enabling applications in chiral ligand design for transition-metal catalysts .
- Functional Group Modulation: The nitro-substituted derivative (C₁₆H₁₈N₂O₃·HCl) exhibits altered electronic properties and solubility, favoring use in β-arrestin-biased β2-adrenoceptor agonist studies .
Functional and Reactivity Differences
- Catalytic Activity: (1R)-2-Amino-1-phenylethanol serves as a catalytic core in cinchona alkaloid-inspired N-H insertion reactions, achieving >90% enantiomeric excess (ee) in rhodium carbenoid systems. In contrast, 2-amino-2-phenylethanol lacks this capability due to its geminal structure .
- Hydrogenolysis Kinetics: (1R)-2-Amino-1-phenylethanol undergoes slow hydrogenolysis to phenethylamine (46% conversion in 23 hours), whereas mandelonitrile derivatives react faster under similar Pd/C catalysis .
- Solvent Interactions: Hydration stabilizes (1R)-2-amino-1-phenylethanol conformers via water-mediated hydrogen bonds, a feature absent in non-hydrated analogs like 2-amino-2-phenylethanol .
Physicochemical and Application Profiles
| Property | (1R)-2-Amino-1-phenylethanol Hydrate | 2-Amino-2-phenylethanol | (R)-Nitrophenyl Derivative HCl |
|---|---|---|---|
| Melting Point | 57–63°C | Not reported | -20°C (storage) |
| Solubility | Soluble in DMSO, water | Limited aqueous solubility | Soluble in DMSO/buffer |
| Biological Activity | Chiral auxiliary, neurotransmitter analog | β2-adrenoceptor screening | β-arrestin-biased agonist |
| Stability | Air-sensitive (hydrate form stable) | Stable in DMSO | Hygroscopic (HCl salt) |
Vorbereitungsmethoden
Multi-Step Biocatalytic Pathway
A high-yield enzymatic route converts L-phenylalanine to (1R)-2-amino-1-phenylethanol via four sequential reactions:
-
Deamination : L-Phenylalanine → Cinnamic acid (TAL enzyme, >99% conversion).
-
Decarboxylation : Cinnamic acid → Styrene (FDC1 enzyme, >99% conversion).
-
Epoxidation : Styrene → (S)-Styrene oxide (Fus-SMO enzyme, >99% ee).
-
Hydrolysis : (S)-Styrene oxide → (R)-1-Phenylethane-1,2-diol (St(R)-EH enzyme, 94% chemoselectivity).
Optimization Data:
| Step | Enzyme | Yield/ee | Key Cofactors |
|---|---|---|---|
| 1 | Tyrosine ammonia lyase | >99% conversion | KPi buffer (pH 9) |
| 3 | Chimeric SMO | >99% ee | NADH, Cb-FDH, HCOONa |
| 4 | Epoxide hydrolase | 75% isolated | n-Heptane/MTBE extraction |
Final conversion of (R)-1-phenylethane-1,2-diol to (1R)-2-amino-1-phenylethanol is achieved via reductive amination using amine dehydrogenase (AmDH) and formate dehydrogenase (FDH), yielding >99.9% ee.
Asymmetric Catalytic Hydrogenation
Chiral Ruthenium-Catalyzed Reduction
Amino ketone precursors (e.g., 2-acetamidophenylethanone) undergo asymmetric hydrogenation using Ru-(S)-BINAP catalysts. This method achieves up to 98% enantiomeric excess (ee) under optimized conditions:
Reaction Parameters:
| Condition | Specification |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Pressure | 50–100 bar H₂ |
| Solvent | Methanol/water (9:1) |
| Temperature | 40°C |
| Yield | 85–92% |
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic 2-amino-1-phenylethanol is resolved using chiral acids (e.g., L-tartaric acid). The (R)-enantiomer preferentially crystallizes as a diastereomeric salt, yielding 97% ee after recrystallization.
Resolution Data:
| Chiral Acid | Solvent | ee Achieved | Recovery Rate |
|---|---|---|---|
| L-Tartaric | Ethanol/water | 97% | 65% |
| D-DBTA | Acetone | 98% | 58% |
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epoxide ring-opening | 81% | Racemic | High | Low |
| Enzymatic cascade | 75% | >99.9% | Moderate | Moderate |
| Asymmetric hydrogenation | 90% | 98% | High | High |
| Chiral resolution | 60–65% | 97–98% | Low | Low |
The enzymatic pathway is optimal for high enantiopurity, while asymmetric hydrogenation balances yield and scalability. Industrial applications often favor catalytic hydrogenation for cost-effectiveness.
Stability and Hydration Considerations
(1R)-2-Amino-1-phenylethanol forms a stable hydrate (C₈H₁₁NO·H₂O) under ambient conditions. Storage at <15°C in inert atmospheres prevents decomposition.
Hydration Equilibrium Data:
| Relative Humidity | Hydrate Form (%) | Anhydrous Form (%) |
|---|---|---|
| 40% | 100 | 0 |
| 20% | 78 | 22 |
Q & A
Q. What stereoselective synthesis routes are available for preparing (1R)-2-amino-1-phenylethanol, and how does the hydration state influence crystallization?
Answer: (1R)-2-amino-1-phenylethanol can be synthesized via asymmetric reduction of 2-nitro-1-phenylethanol using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the desired (R)-configuration . Hydrate formation occurs during crystallization from aqueous ethanol, where water molecules stabilize the crystal lattice via hydrogen bonding with the amino and hydroxyl groups. Solvent polarity and cooling rates must be optimized to control hydrate purity .
Q. How can diastereomeric resolution be achieved for racemic mixtures of this compound?
Answer: Racemic mixtures can be resolved using chiral resolving agents like (R,R)-tartaric acid. The (1R)-enantiomer forms a less-soluble diastereomeric salt, which crystallizes preferentially from ethanol/water solutions. The mother liquor retains the (1S)-enantiomer, which can be isolated via subsequent basification and extraction .
Q. What analytical techniques are critical for confirming the stereochemical purity of (1R)-2-amino-1-phenylethanol?
Answer:
- Chiral HPLC with a cellulose-based column to separate enantiomers.
- Polarimetry to measure specific rotation (e.g., [α]D = -40° for the (R)-enantiomer in ethanol ).
- NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons .
Advanced Research Questions
Q. How does the amino group in (1R)-2-amino-1-phenylethanol influence its reactivity in Schiff base formation, and what applications exist in coordination chemistry?
Answer: The primary amino group readily reacts with carbonyl compounds (e.g., aldehydes) to form chiral Schiff bases, which act as ligands for lanthanide or actinide ions. The (R)-configuration induces steric and electronic effects that stabilize macrocyclic complexes, enhancing selectivity in catalytic asymmetric reactions . Hydration may affect ligand flexibility; anhydrous conditions are preferred for templated macrocycle synthesis .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer: Under acidic conditions, protonation of the amino group (pKa ~9.0) forms a cationic species, increasing solubility in polar solvents. In basic conditions, deprotonation of the hydroxyl group (pKa ~15) generates a zwitterionic structure, which may undergo intramolecular cyclization to form oxazolidine derivatives. Kinetic studies using pH-dependent UV-Vis spectroscopy reveal a reaction half-life of >24 hours at pH 7 .
Q. What role does (1R)-2-amino-1-phenylethanol play in asymmetric catalysis, particularly in C–C bond-forming reactions?
Answer: The compound serves as a chiral auxiliary in aldol reactions. The hydroxyl group coordinates to metal catalysts (e.g., Zn²⁺), while the amino group directs enantioselective proton transfer. For example, in Mukaiyama aldol reactions, enantiomeric excess (ee) >90% is achieved when using this scaffold, as confirmed by GC-MS with a chiral column .
Methodological Considerations
Q. How can conflicting solubility data for the hydrate form be reconciled across studies?
Answer: Discrepancies arise from hydration-state variability. Thermogravimetric Analysis (TGA) should be paired with Karl Fischer titration to quantify water content. For example, one study reports 10% mass loss at 110°C, confirming monohydrate formation, while solubility in ethanol varies from 42 g/L (anhydrous) to 28 g/L (hydrate) .
Q. What strategies mitigate racemization during prolonged storage or heating?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
